Trifarotene

Catalog No.
S545843
CAS No.
895542-09-3
M.F
C29H33NO4
M. Wt
459.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trifarotene

CAS Number

895542-09-3

Product Name

Trifarotene

IUPAC Name

4-[3-(3-tert-butyl-4-pyrrolidin-1-ylphenyl)-4-(2-hydroxyethoxy)phenyl]benzoic acid

Molecular Formula

C29H33NO4

Molecular Weight

459.6 g/mol

InChI

InChI=1S/C29H33NO4/c1-29(2,3)25-19-23(10-12-26(25)30-14-4-5-15-30)24-18-22(11-13-27(24)34-17-16-31)20-6-8-21(9-7-20)28(32)33/h6-13,18-19,31H,4-5,14-17H2,1-3H3,(H,32,33)

InChI Key

MFBCDACCJCDGBA-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=C(C=CC(=C1)C2=C(C=CC(=C2)C3=CC=C(C=C3)C(=O)O)OCCO)N4CCCC4

Solubility

Soluble in DMSO, not in water

Synonyms

Trifarotene; CD5789; CD-5789; CD 5789. Aklief

Canonical SMILES

CC(C)(C)C1=C(C=CC(=C1)C2=C(C=CC(=C2)C3=CC=C(C=C3)C(=O)O)OCCO)N4CCCC4

Description

The exact mass of the compound Trifarotene is 459.241 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Carotenoids - Retinoids - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Trifarotene is a novel retinoid with promising applications in dermatology. Unlike traditional retinoids, trifarotene exhibits selectivity for retinoic acid receptor gamma (RARγ) []. This specific targeting offers potential advantages in terms of efficacy and tolerability. Here's a breakdown of the scientific research surrounding trifarotene:

Acne Treatment

One of the most well-studied applications of trifarotene is in treating acne. Studies have shown its effectiveness in managing moderate facial and truncal acne []. Trifarotene's mechanism of action involves regulating multiple skin functions, including keratinocyte differentiation, proliferation, and maturation []. It also possesses comedolytic properties, promoting the unclogging of pores, a key factor in acne reduction [].

Clinical trials have demonstrated trifarotene's efficacy with a good safety profile. A 52-week study found trifarotene to be safe and well-tolerated, with minimal side effects compared to the placebo group []. This research suggests trifarotene could be a valuable addition to the acne treatment armamentarium.

Beyond Acne: Potential Applications

The research on trifarotene extends beyond acne treatment. Studies are exploring its potential role in managing other skin conditions like lamellar ichthyosis, a genetic disorder characterized by abnormal keratinization []. Trifarotene's ability to promote keratinocyte cohesion makes it a potential therapeutic candidate for this condition [].

Furthermore, researchers are investigating the effect of trifarotene on cutaneous T-cell lymphomas (CTCLs) []. CTCLs are a group of non-Hodgkin lymphomas affecting the skin. Trifarotene's ability to induce cell death (apoptosis) and differentiation in cancer cells suggests a possible role in CTCL treatment, although further research is needed [].

Trifarotene is a novel retinoid classified as a fourth-generation retinoic acid receptor agonist, specifically targeting the retinoic acid receptor-gamma (RAR-γ). Its chemical structure is defined as 3”-tert-butyl-4’-(2-hydroxy-ethoxy)-4”-pyrrolidin-1-yl-[1,1’,3’,1”]terphenyl-4-carboxylic acid, with a molecular formula of C29H33NO4 and a molecular weight of 459.58 g/mol. Trifarotene appears as a white to slightly yellow powder with a melting point of approximately 245°C and is practically insoluble in water .

As a potent and selective agonist of RAR-γ, trifarotene exhibits significantly lower activity at RAR-β and RAR-α, with ratios of 16-fold and 65-fold less activity, respectively. Unlike many other retinoids, it shows no activity on retinoid X receptors (RXRs) .

Trifarotene binds selectively to RAR-γ, a nuclear receptor present in skin cells. This binding triggers a cascade of cellular events leading to several effects beneficial for acne treatment:

  • Increased cell turnover: Trifarotene stimulates keratinocyte differentiation, promoting the shedding of dead skin cells that can clog pores [].
  • Reduced sebum production: It downregulates the activity of sebaceous glands, leading to decreased oil production on the skin [].
  • Anti-inflammatory effects: Trifarotene modulates the immune response in the skin, reducing inflammation associated with acne lesions [].

Trifarotene interacts primarily through its agonistic action on RAR-γ, leading to the dimerization of the receptor. This dimer binds to specific DNA regulatory sequences known as retinoic acid response elements (RAREs), which modulate the expression of various genes involved in epidermal differentiation, keratinization, and inflammatory responses .

The compound is metabolized rapidly in the liver, primarily by cytochrome P450 enzymes such as CYP2C9, CYP3A4, and CYP2C8. The elimination half-life ranges from 2 to 9 hours in systemic circulation but exceeds 24 hours in human keratinocytes .

Trifarotene exhibits several biological activities that make it effective in dermatological applications:

  • Comedolytic Action: It promotes keratinocyte migration and reduces intercellular adhesion by downregulating dystonin, which weakens hemidesmosomes. This mechanism is crucial for its effectiveness in treating acne vulgaris .
  • Anti-inflammatory Effects: Trifarotene modulates immune responses by increasing the expression of transforming growth factor-beta and interleukin-4, contributing to its anti-inflammatory properties .
  • Skin Hydration: It enhances skin hydration by inducing aquaporin-3 channels and peptidyl arginine deiminase 1, thereby improving the skin barrier function .
  • Apoptosis Induction: In cutaneous T-cell lymphomas, trifarotene has been shown to promote apoptosis through the upregulation of caspases .

The synthesis of trifarotene involves several steps typical for creating complex organic molecules. The process generally includes:

  • Formation of Terphenyl Framework: The initial step involves constructing the terphenyl backbone through coupling reactions.
  • Introduction of Functional Groups: Subsequent steps introduce the tert-butyl group and the hydroxyl ethoxy moiety using standard organic synthesis techniques.
  • Final Carboxylic Acid Formation: The final step involves converting an intermediate into the carboxylic acid form, yielding trifarotene .

These synthetic routes are optimized for yield and purity to ensure the compound's efficacy in clinical applications.

Trifarotene is primarily used in dermatology for:

  • Acne Treatment: It is effective in managing acne vulgaris due to its comedolytic properties.
  • Ichthyosis Treatment: Trifarotene has shown promise in treating lamellar ichthyosis by promoting keratinocyte cohesion through increased transglutaminase 1 expression.
  • Cutaneous T-cell Lymphomas: Its ability to induce apoptosis makes it a candidate for treating certain skin cancers .

Studies on trifarotene have indicated minimal systemic absorption when applied topically, which helps mitigate adverse effects commonly associated with systemic retinoid therapy. Pharmacokinetic studies reveal that systemic concentrations are low and do not accumulate significantly over time. The compound's interactions with other drugs primarily involve its metabolism via cytochrome P450 enzymes; thus, caution is advised when co-administering with known inhibitors of these enzymes .

Trifarotene shares similarities with other retinoids but is distinguished by its selective action on RAR-γ. Below is a comparison with similar compounds:

Compound NameGenerationTarget ReceptorUnique Features
TretinoinFirstRAR-αBroad-spectrum activity; used for acne and aging
AdapaleneThirdRAR-βLess irritation; often used for acne treatment
TazaroteneThirdRAR-α/RAR-βAnti-inflammatory properties; used for psoriasis
BexaroteneThirdRAR-β/RXRUsed in cancer treatment; dual receptor activity
TrifaroteneFourthRAR-γHighly selective; unique pathways influencing hydration and adhesion

Trifarotene's specificity for RAR-γ allows it to influence pathways related to skin hydration and cell adhesion that are not typically affected by other retinoids, making it a unique option in dermatological therapies .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

6.3

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

459.24095853 g/mol

Monoisotopic Mass

459.24095853 g/mol

Heavy Atom Count

34

Appearance

Solid powder

Melting Point

245C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

0J8RN2W0HK

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H362 (100%): May cause harm to breast-fed children [Reproductive toxicity, effects on or via lactation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Trifarotene is indicated for the topical treatment of acne vulgaris in patients 9 years of age and older.
Treatment of ichthyoses
Treatment of acne

Pharmacology

Trifarotene exerts its effects via agonism at retinoid receptors - these receptors function to alter DNA transcription, resulting in downstream modulation of the expression of various genes involved in acne pathogenesis.[A187081] It may be associated with skin irritation and should not be applied to cuts, abrasions, or otherwise damaged skin. As trifarotene may result in photosensitivity, patients should be cautioned to avoid excess sun exposure and to use sunscreen and/or protective clothing if exposure is unavoidable.[L9013]

MeSH Pharmacological Classification

Dermatologic Agents

ATC Code

D - Dermatologicals
D10 - Anti-acne preparations
D10A - Anti-acne preparations for topical use
D10AD - Retinoids for topical use in acne
D10AD06 - Trifarotene

Mechanism of Action

Trifarotene is a potent and selective agonist of retinoic acid receptor-γ (RAR-γ). It has significantly less activity at RAR-β and RAR-α (16- and 65-fold lower than activity at RAR-γ, respectively), and has no activity at retinoid X receptors (RXRs). Agonism at retinoic acid receptors results in dimerization, and the resulting receptor-ligand dimer binds to specific DNA regulatory sequences (retinoic acid response elements, or RAREs) in the promotor regions of retinoid-responsible genes. Downstream alterations to gene expression induced by binding to these regions is the principle mechanism through which trifarotene exerts its comedolytic, anti-inflammatory, and depigmenting effects. Like other retinoids, trifarotene influences the expression of a number of genes involved in retinoid metabolism, epidermal differentiation/proliferation, and epidermal response to stress. In addition, trifarotene appears to modulate retinoid-mediated pathways involved in proteolysis, skin hydration, and cell adhesion - modulation of these additional pathways has not been observed with other retinoids and may therefore be unique to trifarotene.

KEGG Target based Classification of Drugs

Nuclear receptors
Thyroid hormone like receptors
Retinoic acid receptor (RAR)
NR1B3 (RARG) [HSA:5916] [KO:K08529]

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

895542-09-3

Absorption Distribution and Excretion

Systemic absorption of trifarotene is minimal. In a pharmacokinetic study involving 19 subjects, systemic concentrations were only quantifiable in 7 - steady state Cmax values ranged from undetectable (<5 pg/mL) to 10 pg/mL and AUC0-24h ranged from 75 to 104 pg.h/mL.
Trifarotene is eliminated primarily in the feces.

Metabolism Metabolites

Trifarotene is rapidly metabolized in human hepatocytes - its observed half-life in human keratinocytes is >24 hours, whereas half-life in human liver microsomes is approximately 5 minutes. Metabolism of trifarotene is catalyzed primarily by CYP2C9, CYP3A4, CYP2C8, and, to a lesser extent, CYP2B6.

Wikipedia

Trifarotene
Cholanic_acid

Biological Half Life

The terminal half-life of trifarotene is typically between 2 to 9 hours.

Use Classification

Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15
1: Scott LJ. Trifarotene: First Approval. Drugs. 2019 Nov;79(17):1905-1909. doi: 10.1007/s40265-019-01218-6. Review. PubMed PMID: 31713811.
2: Blume-Peytavi U, Fowler J, Kemény L, Draelos Z, Cook-Bolden F, Dirschka T, Eichenfield L, Graeber M, Ahmad F, Alió Saenz A, Rich P, Tanghetti E. Long-term safety and efficacy of trifarotene 50 μg/g cream, a first-in-class RAR-γ selective topical retinoid, in patients with moderate facial and truncal acne. J Eur Acad Dermatol Venereol. 2019 Jul 15. doi: 10.1111/jdv.15794. [Epub ahead of print] PubMed PMID: 31306527.
3: Tan J, Thiboutot D, Popp G, Gooderham M, Lynde C, Del Rosso J, Weiss J, Blume-Peytavi U, Weglovska J, Johnson S, Parish L, Witkowska D, Sanchez Colon N, Alió Saenz A, Ahmad F, Graeber M, Stein Gold L. Randomized phase 3 evaluation of trifarotene 50 μg/g cream treatment of moderate facial and truncal acne. J Am Acad Dermatol. 2019 Jun;80(6):1691-1699. doi: 10.1016/j.jaad.2019.02.044. Epub 2019 Feb 22. PubMed PMID: 30802558.
4: Balak DMW. Topical trifarotene: a new retinoid. Br J Dermatol. 2018 Aug;179(2):231-232. doi: 10.1111/bjd.16733. PubMed PMID: 30141539.
5: Aubert J, Piwnica D, Bertino B, Blanchet-Réthoré S, Carlavan I, Déret S, Dreno B, Gamboa B, Jomard A, Luzy AP, Mauvais P, Mounier C, Pascau J, Pelisson I, Portal T, Rivier M, Rossio P, Thoreau E, Vial E, Voegel JJ. Nonclinical and human pharmacology of the potent and selective topical retinoic acid receptor-γ agonist trifarotene. Br J Dermatol. 2018 Aug;179(2):442-456. doi: 10.1111/bjd.16719. Epub 2018 Jul 4. PubMed PMID: 29974453.
6: Thoreau E, Arlabosse JM, Bouix-Peter C, Chambon S, Chantalat L, Daver S, Dumais L, Duvert G, Feret A, Ouvry G, Pascau J, Raffin C, Rodeville N, Soulet C, Tabet S, Talano S, Portal T. Structure-based design of Trifarotene (CD5789), a potent and selective RARγ agonist for the treatment of acne. Bioorg Med Chem Lett. 2018 Jun 1;28(10):1736-1741. doi: 10.1016/j.bmcl.2018.04.036. Epub 2018 Apr 15. PubMed PMID: 29706423.

Explore Compound Types